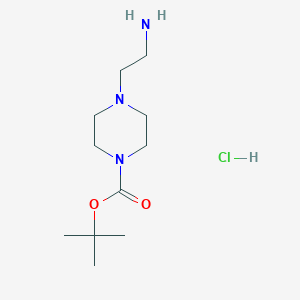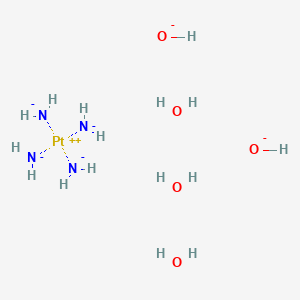
Mal-Dap(Boc) DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The final product is obtained by reacting the protected intermediate with dicyclohexylamine .
Industrial Production Methods
Industrial production methods for Mal-Dap(Boc) DCHA typically involve large-scale synthesis using similar reaction conditions as described above. The process includes the protection of the amine group, introduction of the maleimide group, and reaction with dicyclohexylamine, followed by purification steps to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Mal-Dap(Boc) DCHA undergoes several key reactions, including:
Conjugation with Thiol Groups: The maleimide group reacts with thiol groups through a Michael addition reaction, forming a stable covalent bond.
Deprotection of Boc Group: The Boc group can be selectively removed under acidic conditions, revealing a free amine group.
Common Reagents and Conditions
Conjugation with Thiol Groups: Common reagents include thiol-containing molecules, and the reaction is typically carried out under aqueous conditions.
Deprotection of Boc Group: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Conjugation with Thiol Groups: The major product is a stable thiosuccinimide linkage between the maleimide and thiol group.
Deprotection of Boc Group: The major product is the free amine form of the compound, which can undergo further conjugation reactions.
Aplicaciones Científicas De Investigación
Mal-Dap(Boc) DCHA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of antibody-drug conjugates for targeted drug delivery.
Medicine: Investigated for its potential in creating more stable and effective drug conjugates.
Industry: Utilized in the production of high-value components and conjugates.
Mecanismo De Acción
The mechanism of action of Mal-Dap(Boc) DCHA involves the conjugation of its maleimide group with thiol groups on target molecules. This reaction forms a stable thiosuccinimide linkage, which is particularly important in the formation of antibody-drug conjugates. The Boc group acts as a protecting group for the amine functionality, allowing selective modification of the thiol group .
Comparación Con Compuestos Similares
Similar Compounds
Mal-L-Dap(Boc)-OH: Similar in structure but derived from L-diaminopropionic acid.
Mal-D-Dap(Boc)-OH: Another variant with similar properties and applications.
Uniqueness
Mal-Dap(Boc) DCHA is unique due to its specific configuration and the presence of dicyclohexylamine, which enhances its stability and reactivity in conjugation reactions. This makes it particularly valuable in the development of stable and effective antibody-drug conjugates .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTETYNCMWWFHNB-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6302076.png)




![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)




